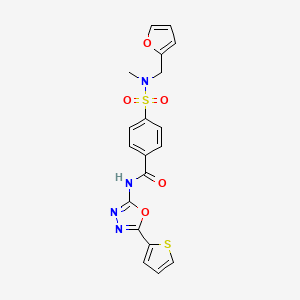

![molecular formula C14H21N3O4S B2355637 [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine CAS No. 200711-95-1](/img/structure/B2355637.png)

[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

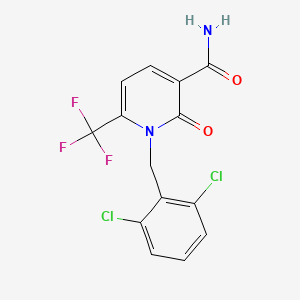

The synthesis of compounds similar to MSA has been reported in the literature . For instance, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Molecular Structure Analysis

The molecular structure of MSA consists of two morpholine rings attached to a phenyl ring via a sulfonyl group. The molecular formula is C14H21N3O4S.Chemical Reactions Analysis

In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .科学的研究の応用

Medicinal Chemistry: Kinase Inhibition

This compound has been studied for its potential as a kinase inhibitor, which is crucial in the treatment of diseases like cancer. The phenyl ring in the compound interacts with kinases, potentially improving potency and selectivity .

Antibacterial and Anticancer Agents

Morpholine derivatives, including this compound, have been synthesized and evaluated for their antibacterial and anticancer properties. These studies aim to discover new treatments that are more effective against resistant strains of bacteria and cancer cells .

Analytical Chemistry: Mass Spectrometry

In analytical chemistry, this compound could be used in mass spectrometry setups to improve the detection and analysis of various substances due to its potential to form stable complexes .

Organic Synthesis: Reaction Studies

The compound has been involved in studies related to organic synthesis reactions, such as those with arylsulfonyl azides, which are important for creating new chemical entities with potential therapeutic applications .

Nucleophilic Substitution Reactions

It has been used in nucleophilic substitution reactions, which are fundamental in medicinal chemistry for the synthesis of various pharmacologically active molecules .

Pharmacological Profile

Morpholine derivatives exhibit a broad spectrum of biological activities. They have been found significant due to their variety of pharmacological activities including analgesic, anti-inflammatory, anticancer, antidepressant, and more .

Oligonucleotide Synthesis

These compounds have applications in oligonucleotide synthesis, which is essential for genetic research and therapeutic development .

Natural Product Synthesis

Morpholine derivatives are also involved in the synthesis of natural products like alkaloids, which have medicinal properties and can lead to the discovery of new drugs .

作用機序

While the specific mechanism of action for MSA is not mentioned in the literature, sulfonamide derivatives are known to exhibit a wide range of biological activities . They can inhibit dihydrofolate reductase (DHFR), a mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

特性

IUPAC Name |

4-morpholin-4-yl-3-morpholin-4-ylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c15-12-1-2-13(16-3-7-20-8-4-16)14(11-12)22(18,19)17-5-9-21-10-6-17/h1-2,11H,3-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBJROIOFCRLBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)

![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)

![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)

![Methyl 4-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2355565.png)

![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)

![3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine](/img/structure/B2355571.png)